![molecular formula C8H10BNO3 B11912059 [4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid](/img/structure/B11912059.png)
[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxy-C-methylcarbonimidoyl group. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Hydroxy-C-methylcarbonimidoyl Group: This step involves the reaction of the phenylboronic acid with an appropriate hydroxylamine derivative under controlled conditions to introduce the hydroxy-C-methylcarbonimidoyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-C-methylcarbonimidoyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxy-C-methylcarbonimidoyl group to its amine counterpart.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various biaryl or vinyl-aryl compounds.
Chemistry:
Synthetic Reagent: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Catalysis: Acts as a ligand in catalytic systems for various organic transformations.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acid groups.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Diagnostics: Utilized in the development of diagnostic tools due to its ability to form stable complexes with biomolecules.
Industry:
Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Agriculture: Explored for its potential use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of [4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects. The hydroxy-C-methylcarbonimidoyl group may also participate in hydrogen bonding or other interactions that enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the hydroxy-C-methylcarbonimidoyl group, making it less versatile in certain reactions.
4-Hydroxyphenylboronic Acid: Contains a hydroxyl group instead of the hydroxy-C-methylcarbonimidoyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Features a formyl group, which alters its chemical behavior compared to [4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid.
Uniqueness: The presence of the hydroxy-C-methylcarbonimidoyl group in this compound provides unique reactivity and binding properties, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H10BNO3 |
|---|---|
Molekulargewicht |
178.98 g/mol |
IUPAC-Name |
[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO3/c1-6(10-13)7-2-4-8(5-3-7)9(11)12/h2-5,11-13H,1H3/b10-6- |
InChI-Schlüssel |
IXSCFSAPALJOFA-POHAHGRESA-N |
Isomerische SMILES |
B(C1=CC=C(C=C1)/C(=N\O)/C)(O)O |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(=NO)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


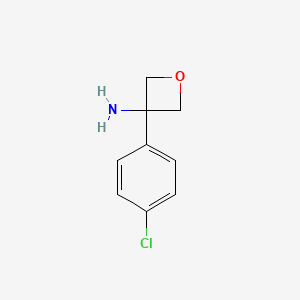
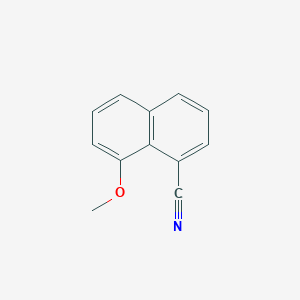
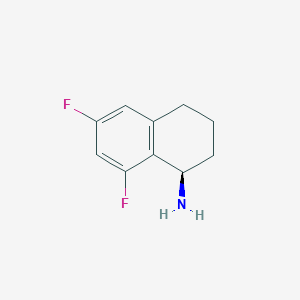

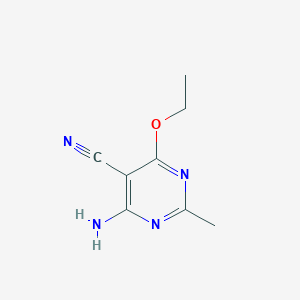

![7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11912018.png)

![2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11912032.png)

![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)
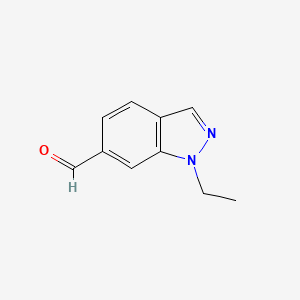

![1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone](/img/structure/B11912071.png)
